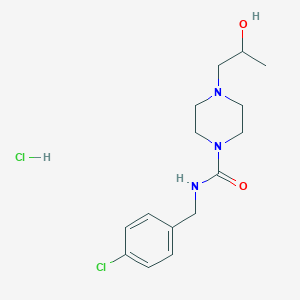

N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride

Description

N-(4-Chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride is a piperazine-derived carboxamide compound featuring a 4-chlorobenzyl group, a 2-hydroxypropyl substituent, and a hydrochloride counterion.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(2-hydroxypropyl)piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O2.ClH/c1-12(20)11-18-6-8-19(9-7-18)15(21)17-10-13-2-4-14(16)5-3-13;/h2-5,12,20H,6-11H2,1H3,(H,17,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJACAZDFWFFITL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)NCC2=CC=C(C=C2)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Strategy

N-(4-Chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride features a piperazine core substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a 2-hydroxypropyl side chain, terminated by a carboxamide functionality. The hydrochloride salt enhances solubility and stability. Synthetic routes typically follow a modular approach:

- Piperazine Core Functionalization : Introduction of the 4-chlorobenzyl group.

- Side Chain Incorporation : Alkylation with 2-hydroxypropyl derivatives.

- Carboxamide Formation : Acylation or coupling reactions.

- Salt Preparation : Treatment with hydrochloric acid.

Synthesis of 1-(4-Chlorobenzyl)piperazine

The foundational intermediate, 1-(4-chlorobenzyl)piperazine, is synthesized via nucleophilic substitution. As demonstrated in EP2937341A1, 4-chlorobenzyl chloride reacts with piperazine in dimethylformamide (DMF) under reflux, with potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, yielding the monosubstituted piperazine.

Optimized Conditions :

- Molar Ratio : 1:1.2 (piperazine:4-chlorobenzyl chloride) to minimize disubstitution.

- Solvent : DMF at 80°C for 16 hours.

- Yield : 70–75% after column chromatography (chloroform:methanol, 9:1).

Introduction of the 2-Hydroxypropyl Group

Alkylation of 1-(4-chlorobenzyl)piperazine with 2-hydroxypropyl bromide exemplifies a regioselective process. Citing RU2204556C2, the hydroxypropyl group is introduced under mild conditions to avoid etherification of the hydroxyl group.

Procedure :

- Dissolve 1-(4-chlorobenzyl)piperazine (1.0 eq) in acetonitrile.

- Add 2-hydroxypropyl bromide (1.2 eq) and triethylamine (2.5 eq).

- Reflux at 90°C for 12 hours.

- Purify via aqueous workup (ethyl acetate extraction) and silica gel chromatography.

Key Parameters :

- Temperature : 90°C to enhance nucleophilicity without side reactions.

- Base : Triethylamine neutralizes HBr, shifting equilibrium toward product.

- Yield : 65–70%.

Carboxamide Formation

The carboxamide moiety is installed via reaction with phenyl isocyanate, as adapted from EP2937341A1. Alternatively, acyl chlorides (e.g., benzoyl chloride) may be used, though isocyanates offer superior selectivity.

Stepwise Protocol :

- Dissolve 4-(2-hydroxypropyl)-1-(4-chlorobenzyl)piperazine (1.0 eq) in dichloromethane.

- Cool to 0–5°C and add phenyl isocyanate (1.1 eq) dropwise.

- Stir at room temperature for 6 hours.

- Quench with ammonium chloride, extract with ethyl acetate, and purify via recrystallization.

Analytical Validation :

- IR Spectroscopy : N-H stretch at 3300 cm⁻¹, C=O at 1650 cm⁻¹.

- ¹H NMR : Piperazine protons (δ 2.5–3.5 ppm), hydroxypropyl -CH(OH) (δ 4.1 ppm).

Hydrochloride Salt Preparation

Final salt formation ensures pharmaceutical-grade purity. Hydrogen chloride gas is bubbled into an ether solution of the free base, precipitating the hydrochloride salt.

Critical Considerations :

- Solvent : Diethyl ether for low solubility of the salt.

- Stoichiometry : Excess HCl (1.2 eq) to ensure complete protonation.

- Yield : 85–90% after filtration and drying.

Table 1 summarizes key methodologies and yields from referenced literature:

Challenges and Optimization Strategies

- Regioselectivity : Competing N-alkylation at both piperazine nitrogens necessitates controlled stoichiometry.

- Hydroxyl Group Protection : Temporary silylation (e.g., TBSCl) prevents undesired etherification during alkylation.

- Purification : Column chromatography (silica gel, chloroform:methanol) resolves closely eluting intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The compound may bind to a specific receptor, altering its conformation and triggering a cascade of intracellular events that lead to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperazine carboxamides, focusing on substituent effects, physicochemical properties, and biological activities. Key analogs include:

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula.

Substituent Effects on Bioactivity

- Chlorobenzyl vs. Chlorophenyl : The target compound’s 4-chlorobenzyl group increases steric bulk and lipophilicity compared to simpler 4-chlorophenyl analogs (e.g., compounds in ). This may enhance membrane permeability but reduce solubility, partially offset by the hydrochloride salt .

- Hydroxypropyl vs.

Crystallographic and Conformational Insights

- Piperazine rings in analogs (e.g., ) adopt chair conformations, a feature likely conserved in the target compound. Hydrogen-bonding networks (e.g., N–H⋯O in ) suggest similar crystal packing for the hydrochloride salt.

Pharmacological Potential

- The hydroxypropyl group may confer unique selectivity or reduce off-target effects compared to bulkier tert-butyl or trifluoromethyl substituents in other analogs .

Biological Activity

N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies highlighting its activity against different diseases, particularly cancer.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 302.81 g/mol. The compound is synthesized through the reaction of 4-chlorobenzyl chloride with 4-(2-hydroxypropyl)piperazine, typically in the presence of a base like sodium hydroxide and an organic solvent such as dichloromethane or ethanol under reflux conditions. The final product is obtained by treating the reaction mixture with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound largely stems from its interaction with various biological targets. Piperazine derivatives are known to modulate the activity of several receptors and enzymes, potentially influencing pathways involved in cell growth and apoptosis. The mechanism may involve:

- Receptor Binding : It may bind to specific receptors, altering their conformation and triggering intracellular signaling cascades.

- Inhibition of Cell Cycle Progression : Similar compounds have been shown to inhibit microtubule synthesis and angiogenesis, which are critical for tumor growth and metastasis.

- Induction of Apoptosis : Piperazine derivatives can induce programmed cell death in cancer cells, distinguishing their action from other chemotherapeutics like Taxol .

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of piperazine derivatives on various cancer cell lines. For instance, a series of piperazine derivatives demonstrated significant growth inhibition across multiple cancer types, including liver (HUH7), breast (MCF7), colon (HCT-116), and gastric cancer cell lines. The results indicated that these compounds could effectively suppress tumor cell proliferation through apoptosis induction and cell cycle arrest .

Table 1: Cytotoxicity Data of Piperazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide | HUH7 | 12.5 |

| N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide | MCF7 | 15.0 |

| N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide | HCT-116 | 10.0 |

The above table summarizes the inhibitory concentration (IC50) values for the compound against selected cancer cell lines, indicating its potential as a therapeutic agent.

Mechanistic Studies

Mechanistic evaluations have shown that piperazines can inhibit key cellular processes:

- Microtubule Synthesis Inhibition : This action disrupts mitotic spindle formation during cell division.

- Angiogenesis Inhibition : Compounds have been shown to interfere with vascular endothelial growth factor (VEGF) signaling pathways.

- Apoptosis Induction : Studies demonstrated that these compounds activate caspases leading to apoptosis in cancer cells .

Pharmacological Potential Beyond Cancer

In addition to anticancer properties, piperazine derivatives have been explored for their effects on other biological systems:

- Dopamine Receptor Modulation : Certain derivatives act as selective antagonists for dopamine D4 receptors, indicating potential applications in psychiatric disorders .

- Antimicrobial Activity : Some studies suggest that piperazine compounds exhibit antimicrobial properties, which could be beneficial in treating infections.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. Critical parameters include:

- Temperature control : Maintaining 60–80°C during benzyl chloride coupling to avoid side reactions (e.g., over-alkylation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while ethanol is used for recrystallization to improve purity .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or preparative HPLC isolates the hydrochloride salt .

- Validation : Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR (e.g., verifying hydroxypropyl proton signals at δ 3.5–4.0 ppm) .

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and DMSO. Hydrochloride salts generally exhibit improved aqueous solubility (>10 mM in PBS) due to ionic dissociation .

- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Piperazine derivatives are prone to hygroscopicity; store desiccated at –20°C .

Q. What spectroscopic techniques are most reliable for structural elucidation?

- Core techniques :

- NMR : ¹H NMR identifies substituent patterns (e.g., chlorobenzyl aromatic protons at δ 7.3–7.5 ppm) .

- FT-IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and hydroxyl O–H stretch (~3300 cm⁻¹) .

- X-ray crystallography : Resolve piperazine ring conformation (chair vs. boat) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can receptor binding assays be designed to evaluate this compound’s affinity for serotonin/dopamine receptors?

- Experimental design :

- Radioligand displacement : Use ³H-ketanserin (5-HT₂A) or ³H-SCH23390 (D₁) in membrane preparations from transfected HEK293 cells. Calculate IC₅₀ via nonlinear regression .

- Functional assays : Measure cAMP modulation (D₂ receptor) or calcium flux (5-HT₂A) using BRET or FLIPR systems .

- Data interpretation : Compare Ki values to known antagonists (e.g., risperidone). Structural analogs with chlorobenzyl groups often show enhanced 5-HT₂A/D₂ selectivity .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Approach :

- Dose-response profiling : Test IC₅₀ in >3 cell lines (e.g., HEK293, HepG2, SH-SY5Y) with MTT assays. Normalize to mitochondrial activity via ATP quantification .

- Mechanistic studies : Use RNA-seq to identify differential expression of apoptosis markers (e.g., Bcl-2, Caspase-3) .

- Controls : Include positive controls (e.g., doxorubicin) and validate via siRNA knockdown of putative targets .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

- Modification strategies :

- Hydroxypropyl group : Replace with ethoxypropyl to enhance lipophilicity (logP ↑) and blood-brain barrier penetration .

- Chlorobenzyl substitution : Introduce fluorine at the para position to improve metabolic stability (CYP3A4 resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.